molecular formula C14H13ClN2O5S B4629841 3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No.: B4629841
M. Wt: 356.8 g/mol
InChI Key: WYQCCLOBXXMRFL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClN2O5S and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0233704 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A novel method for preparing precursors to derivatives of "Acid Alizarin Violet N" involves the chlorosulfonation of 2-nitroanisole, leading to compounds like 4-methoxy-3-nitrobenzenesulfonyl chloride, which are further transformed into various benzenesulfonamides through reactions with different amines. This process underscores the versatility of related compounds in synthesizing dyes and pigments (Katritzky et al., 1993).
  • The synthesis and antifungal screening of novel Azetidin-2-ones, including derivatives similar to the query compound, have been explored. These synthesized compounds demonstrated potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus, indicating their potential in developing new antifungal agents (Gupta & Halve, 2015).

Photodynamic Therapy Applications

  • Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds, due to their high singlet oxygen quantum yield, are promising for Type II mechanisms in photodynamic therapy, especially for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Metabolism and Selectivity

  • The metabolism of chlorsulfuron, a compound related to the query chemical, by plants has been studied to understand the biological basis for the selectivity of this new herbicide for cereals. Tolerant plants like wheat, oats, and barley can rapidly metabolize chlorsulfuron to inactive products, highlighting the importance of metabolic pathways in the selectivity of herbicides (Sweetser, Schow, & Hutchison, 1982).

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5S/c1-9-12(4-3-5-13(9)17(18)19)16-23(20,21)10-6-7-14(22-2)11(15)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQCCLOBXXMRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.